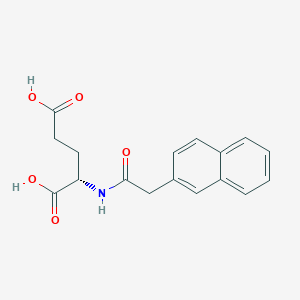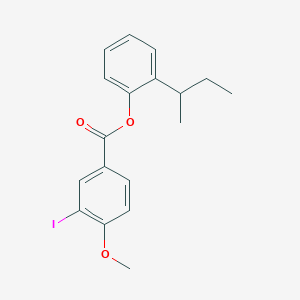
2-(Butan-2-yl)phenyl 3-iodo-4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-sec-butylphenyl 3-iodo-4-methoxybenzoate is an organic compound with the molecular formula C18H19IO3 and a molecular weight of 410.24613 g/mol . This compound is characterized by the presence of a sec-butyl group attached to a phenyl ring, which is further connected to a benzoate moiety substituted with iodine and methoxy groups.
Méthodes De Préparation
The synthesis of 2-sec-butylphenyl 3-iodo-4-methoxybenzoate typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2-sec-butylphenyl 4-methoxybenzoate using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction conditions often require a solvent like acetic acid and a temperature range of 50-80°C to facilitate the substitution reaction.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
2-sec-butylphenyl 3-iodo-4-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, the reaction with sodium methoxide in methanol can yield the corresponding methoxy derivative.
Oxidation Reactions: The sec-butyl group can be oxidized to a sec-butyl alcohol or a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aromatic ring can undergo reduction reactions, such as hydrogenation, to form a cyclohexane derivative.
Common reagents used in these reactions include sodium methoxide, potassium permanganate, and hydrogen gas with a palladium catalyst. The major products formed depend on the specific reaction conditions and the reagents used.
Applications De Recherche Scientifique
2-sec-butylphenyl 3-iodo-4-methoxybenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-sec-butylphenyl 3-iodo-4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine and methoxy groups can participate in hydrogen bonding and van der Waals interactions, enhancing the compound’s binding affinity to its target. The sec-butyl group provides hydrophobic interactions, further stabilizing the compound-target complex. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparaison Avec Des Composés Similaires
2-sec-butylphenyl 3-iodo-4-methoxybenzoate can be compared with similar compounds such as:
2-sec-butylphenyl 4-methoxybenzoate: Lacks the iodine substitution, which may result in different reactivity and binding properties.
2-sec-butylphenyl 3-chloro-4-methoxybenzoate: Contains a chlorine atom instead of iodine, leading to variations in chemical reactivity and biological activity.
2-sec-butylphenyl 3-iodo-4-hydroxybenzoate: The methoxy group is replaced by a hydroxyl group, affecting the compound’s solubility and hydrogen bonding capabilities.
The uniqueness of 2-sec-butylphenyl 3-iodo-4-methoxybenzoate lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C18H19IO3 |
|---|---|
Poids moléculaire |
410.2 g/mol |
Nom IUPAC |
(2-butan-2-ylphenyl) 3-iodo-4-methoxybenzoate |
InChI |
InChI=1S/C18H19IO3/c1-4-12(2)14-7-5-6-8-16(14)22-18(20)13-9-10-17(21-3)15(19)11-13/h5-12H,4H2,1-3H3 |
Clé InChI |
FLZSXOKWGZIUAY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1=CC=CC=C1OC(=O)C2=CC(=C(C=C2)OC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-N-(4-{[2-(phenylcarbamothioyl)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B14801144.png)
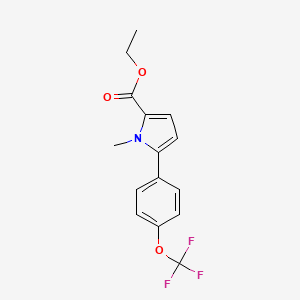
![5-bromo-N-[(5-methylpiperidin-2-yl)methyl]pyridin-2-amine](/img/structure/B14801156.png)
![4,5,6,7-Tetrahydro-2-methyl-3-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine](/img/structure/B14801159.png)
![[1-(4-methylbenzyl)-1H-imidazol-2-yl]methanol](/img/structure/B14801163.png)
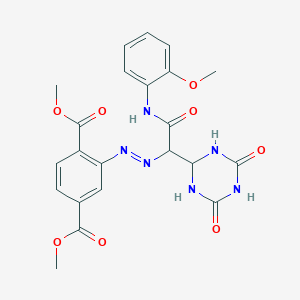
![(4Z)-4-[2-(naphthalen-1-yl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14801179.png)
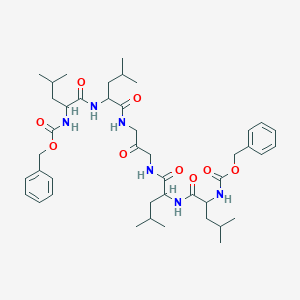
![(9H-Fluoren-9-yl)MethOxy]Carbonyl Cys(methylcarboxamide)-OH](/img/structure/B14801195.png)
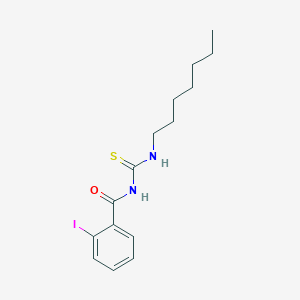
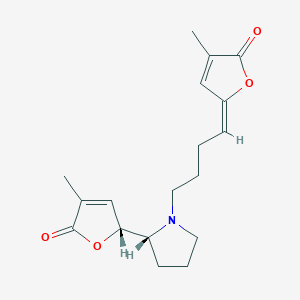
![[4-(1-aminoethyl)phenyl]methanol;hydrochloride](/img/structure/B14801219.png)
![N-cyclohexyl-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}benzenesulfonamide](/img/structure/B14801227.png)
